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Introduction

Enocyanin, a natural food colorant rich in anthocyanins, is primarily extracted from grape
pomace, a byproduct of the winemaking industry. Traditional solvent extraction methods for
enocyanin can be time-consuming and involve the use of organic solvents, which may not be
environmentally friendly. Supercritical fluid extraction (SFE) with carbon dioxide (COz) presents
a green and efficient alternative for the extraction of these valuable bioactive compounds.[1]
This technology utilizes supercritical COz2, a state where it exhibits properties of both a liquid
and a gas, to selectively extract compounds with high efficiency and purity.[2] The low critical
temperature and pressure of CO2 make it an ideal solvent for heat-sensitive compounds like
anthocyanins.[3][4] This document provides detailed application notes and protocols for the
supercritical fluid extraction of enocyanin from grape pomace.

Principle of Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction operates on the principle that above its critical temperature (31.1
°C) and pressure (73.9 bar), carbon dioxide enters a supercritical state.[4] In this state, it
possesses liquid-like density and solvating power, coupled with gas-like viscosity and diffusivity.
These properties allow it to penetrate the solid matrix of the grape pomace efficiently and
dissolve the target anthocyanins. By manipulating the temperature and pressure, the solvating
power of the supercritical CO2 can be fine-tuned to selectively extract specific compounds. The
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addition of a polar co-solvent, such as ethanol, is often necessary to enhance the extraction
efficiency of polar molecules like anthocyanins.[1][4][5]

Experimental Protocols

This section details the necessary steps for the extraction of enocyanin from grape pomace
using supercritical fluid extraction.

Sample Preparation

Proper preparation of the grape pomace is crucial for efficient extraction.

e Source Material: Freshly produced grape pomace from red grape varieties such as Merlot is
a suitable source.[5]

« Initial Processing: Separate the seeds from the wet pomace.

e Drying: Dry the pomace in an air circulation oven at approximately 50°C for 24 hours to
reduce the moisture content.[6]

» Milling and Sieving: Mill the dried pomace using a domestic grinder and then sieve it to
obtain a uniform particle size, typically less than 1 mm.[5][6] This increases the surface area
available for extraction.

o Storage: Store the prepared pomace in dark conditions at a low temperature (e.g., 4°C) until
extraction to prevent degradation of anthocyanins.[6]

Supercritical Fluid Extraction (SFE) Protocol

The following protocol is a general guideline. Optimal conditions may vary depending on the
specific equipment and the characteristics of the raw material.

o Apparatus: A supercritical fluid extractor equipped with an extraction vessel, a solvent
delivery system (CO:z and co-solvent pumps), pressure and temperature controllers, and a
collection vessel.

e Procedure:
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o Load a known quantity of the prepared grape pomace (e.g., 10 g) into the extractor vessel.
[7] Glass wool can be used at the ends of the vessel to hold the sample in place.[7][8]

o Pressurize the system with COz to the desired operating pressure.
o Heat the extraction vessel to the set temperature.
o Introduce the co-solvent (e.g., ethanol) at the specified flow rate.

o Commence the extraction for the predetermined duration. The extraction can be
performed in two modes:

» Static extraction: The system is pressurized, and the pomace is allowed to soak in the
supercritical fluid for a set period (e.g., 15 minutes) to allow for equilibrium to be
reached.[9]

» Dynamic extraction: The supercritical fluid continuously flows through the extraction
vessel, carrying the extracted compounds to the collection vessel.[9]

o Depressurize the system in the collection vessel, causing the CO: to return to its gaseous
state and separate from the extract.

o Collect the enocyanin-rich extract from the separator.

o The collected extract can then be further analyzed for total monomeric anthocyanin
content (TMAC) and total antioxidant capacity (TAC).

Data Presentation

The efficiency of enocyanin extraction is influenced by several key parameters. The following
tables summarize quantitative data from various studies on the SFE of anthocyanins from
grape pomace and other sources.
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Parameter Range Optimal Value Source
Pressure 100 - 500 bar 100 - 300 bar [4115][10]
Temperature 40 - 95 °C 50-95°C [51[71[10]
Co-solvent Ethanol, Methanol S/tvi;anol-water (50750, [11[4]115][10]
Co-solvent Flow Rate 1-3g/min 2.0 g/min [7]
Extraction Time 60 - 180 min 80 min [1][5]110]

Table 1: Optimal Ranges for Critical SFE Parameters. This table provides a summary of the
optimal ranges for key experimental parameters in the supercritical fluid extraction of
anthocyanins.

. TMAC TAC (mg
Extractio
Pressure Temperat Co- . (mglkg Trolox/10
n Time Source
(bar) ure (°C) solvent . dry 0gdry
(min)
matter) matter)
100 95 Ethanol 30 579.2 177.3 [1][5]
100 95 Ethanol 60 406.1 171.1 [1][5]
100 95 Ethanol 90 123.7 90.6 [1][5]
100 95 Ethanol 120 52.8 44.7 [1][5]
100 95 Ethanol 150 38.5 19.6 [1][5]
100 95 Ethanol 180 16.4 10.0 [1][5]
Ethanol- 2.99 (mg
300 60 water 60 C3GE/g - [10]
(50/50, viv) bean coat)
162 50 Ethanol - - - [7]

Table 2: Quantitative Yields of Total Monomeric Anthocyanin Content (TMAC) and Total
Antioxidant Capacity (TAC) under Various SFE Conditions. This table presents the yields of
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anthocyanins and the antioxidant capacity of the extracts obtained under different experimental
conditions. Note that the units and source materials may vary between studies.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the supercritical fluid extraction of

enocyanin.

Sample Preparation

Fresh Grape Pomace Drying Milling & Sieving Prepared Pomace
Analysis
\ y:
Collection Vessel gum g Analysis
(TMAC, TAC)

-

Supercritical Fluid Extraction

Click to download full resolution via product page
Figure 1: Workflow for Supercritical Fluid Extraction of Enocyanin.

This diagram illustrates the key stages of the process, from the initial preparation of the grape
pomace to the final analysis of the extracted enocyanin. The core of the process is the
supercritical fluid extraction step, where carbon dioxide and a co-solvent are used to extract the

target compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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